molecular formula C14H14BrClO2 B8422009 6-Bromo-1-(4-chloro-phenyl)-2-oxa-bicyclo[2.2.2]octane-4-carbaldehyde

6-Bromo-1-(4-chloro-phenyl)-2-oxa-bicyclo[2.2.2]octane-4-carbaldehyde

Cat. No.: B8422009
M. Wt: 329.61 g/mol
InChI Key: IHRLXRXDVBNRNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-1-(4-chloro-phenyl)-2-oxa-bicyclo[2.2.2]octane-4-carbaldehyde is a useful research compound. Its molecular formula is C14H14BrClO2 and its molecular weight is 329.61 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H14BrClO2

Molecular Weight

329.61 g/mol

IUPAC Name

6-bromo-1-(4-chlorophenyl)-2-oxabicyclo[2.2.2]octane-4-carbaldehyde

InChI

InChI=1S/C14H14BrClO2/c15-12-7-13(8-17)5-6-14(12,18-9-13)10-1-3-11(16)4-2-10/h1-4,8,12H,5-7,9H2

InChI Key

IHRLXRXDVBNRNP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C(CC1(CO2)C=O)Br)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of [6-bromo-1-(4-chloro-phenyl)-2-oxa-bicyclo[2.2.2]oct-4-yl]-methanol (2.47 g, 7.45 mmol) in dichloromethane (100 ml) at −78° C., was added Dess-Martin periodinane (3.32 g, 7.82 mmol). The reaction mixture was allowed to warm to 0° C. for 30 minutes and then room temperature for 60 minutes. Most of the solvent was removed by evaporation under vacuum at the room temperature and the residue was purified by flash chromatography (heptanes/acetone 1/2) to afford 6-bromo-1-(4-chloro-phenyl)-2-oxa-bicyclo[2.2.2]octane-4-carbaldehyde (2.0 g, 81%) as colorless oil. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.98-2.21 (m, 3H) 2.34-2.44 (m, 1H) 2.69-2.80 (m, 1H) 2.82-2.92 (m, 1H) 3.92-4.08 (m, 2H) 4.21-4.32 (m, 1H) 7.25 (d, J=8.60 Hz, 2H) 7.34 (d, J=8.60 Hz, 2H) 9.44 (s, 1H).
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
3.32 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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